D-[5,6-13C2]Glucose

Pentose Phosphate Pathway Fluxomics LC‑MS isotopologue analysis

D‑[5,6‑¹³C₂]Glucose (CAS 478529‑46‑3; unlabeled parent CAS 50‑99‑7) is a stable‑isotope‑labeled D‑glucose in which carbon‑13 atoms replace the natural‑abundance carbon at positions 5 and 6, yielding a nominal mass shift of M+2. The compound is supplied as a ≥99 atom‑% ¹³C solid (CP‑grade) with a melting point of 150–152 °C.

Molecular Formula C₅¹³CH₁₁DO₆
Molecular Weight 182.14 g/mol
CAS No. 201417-06-3
Cat. No. B118891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-[5,6-13C2]Glucose
CAS201417-06-3
SynonymsD-Glucose-1-13C-2-C-2H
Molecular FormulaC₅¹³CH₁₁DO₆
Molecular Weight182.14 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)O)O)O)O)O
InChIInChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6?/m1/s1/i1+1,2+1
InChIKeyWQZGKKKJIJFFOK-KMCBXZDSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-[5,6-13C2]Glucose Procurement Guide: What Makes This Positional Isotopologue a Non-Substitutable Tracer in Metabolic Flux Analysis


D‑[5,6‑¹³C₂]Glucose (CAS 478529‑46‑3; unlabeled parent CAS 50‑99‑7) is a stable‑isotope‑labeled D‑glucose in which carbon‑13 atoms replace the natural‑abundance carbon at positions 5 and 6, yielding a nominal mass shift of M+2 . The compound is supplied as a ≥99 atom‑% ¹³C solid (CP‑grade) with a melting point of 150–152 °C . Its asymmetric labeling pattern makes it a dedicated tool for resolving metabolic fluxes that cannot be deconvoluted with uniformly labeled, singly labeled, or deuterated glucose tracers [1].

Why Closely Related Glucose Isotopologues Cannot Substitute for D-[5,6-13C2]Glucose in Flux-Resolved Studies


Isotopologues such as [1,2‑¹³C₂]Glucose, [U‑¹³C₆]Glucose, and [6,6‑²H₂]Glucose are often treated as interchangeable “labeled glucose” reagents. In reality, their positional‑labeling patterns generate fundamentally different isotopomer distributions in downstream metabolites. [1,2‑¹³C₂]Glucose loses the C‑1 label in the oxidative pentose phosphate pathway (PPP), creating M+1 species that overlap with M+2 signals [1]. [U‑¹³C₆]Glucose produces fully‑labeled metabolite pools, obscuring pathway‑specific contributions [1]. The 5,6‑¹³C₂ motif uniquely preserves both labels through the Embden‑Meyerhof‑Parnas (EMP) and Entner‑Doudoroff (ED) pathways while generating an informative unlabeled fraction only when glucose cycles through the recursive PPP [1][2], enabling clean separation of parallel glycolytic routes without the carbon‑shuffling ambiguity inherent to other isotopologues.

Quantitative Evidence Guide: D-[5,6-13C2]Glucose Differentiation from Key Comparator Isotopologues


Unique PPP‑Deconvolution Capability: No M+1 Interference vs. [1,2‑13C2]Glucose

When [1,2‑¹³C₂]Glucose traverses the oxidative PPP, the C‑1 carbon is decarboxylated, generating an M+1 triose‑phosphate isotopologue that co‑elutes with the M+2 species produced by glycolysis, confounding flux calculations [1]. In contrast, [5,6‑¹³C₂]Glucose retains both ¹³C atoms in the triose pool regardless of EMP or ED pathway routing, and the ¹³C‑¹³C bond is not broken by PPP reactions; unlabeled (M+0) lower glycolytic intermediates appear only when carbon re‑enters glycolysis from the non‑oxidative PPP, directly reporting recursive PPP activity without M+1 interference [1][2].

Pentose Phosphate Pathway Fluxomics LC‑MS isotopologue analysis

Simultaneous EMP and ED Pathway Resolution: Identical Pyruvate Labeling Pattern

With [1,2‑¹³C₂]Glucose, EMP and ED pathways produce pyruvate labeled at different carbon positions (C‑1 vs. C‑2), requiring tandem MS (LC‑MS/MS) of valine isotopologues to distinguish the routes [1]. With [5,6‑¹³C₂]Glucose, the EMP and ED pathways yield identically position‑labeled pyruvate—the label resides on the methyl carbon in both cases—so the fraction of M+2 3PG directly quantifies the combined ED + EMP flux, while the M+0 fraction reports recursive PPP re‑entry [1]. This design simplifies the carbon‑balance model to just two measured variables (3PG and pyruvate labeling) to solve for all three central‑carbon fluxes [1].

Entner‑Doudoroff Pathway Glycolytic Route Discrimination Metabolic Engineering

Direct Detection of Recursive Pentose Phosphate Pathway Activity via Unlabeled 6‑Phosphogluconate

When [5,6‑¹³C₂]Glucose enters the oxidative PPP, the labeled C‑5 and C‑6 are retained in 6‑phosphogluconate (6PG) and subsequent intermediates. However, when sedoheptulose‑7‑phosphate (S7P) from the non‑oxidative PPP re‑enters the oxidative branch, it combines with unlabeled glyceraldehyde‑3‑phosphate (GAP) to regenerate unlabeled 6PG (M+0) [1][2]. Monitoring the M+0 fraction of 6PG thus provides a direct readout of recursive PPP activity—a measurement that is impossible with [U‑¹³C₆]Glucose (all metabolites fully labeled) or [1,2‑¹³C₂]Glucose (where M+0 can also arise from C‑1 decarboxylation) [1].

Recursive PPP 6‑Phosphogluconate NADPH metabolism

In‑Vivo Hepatic Pyruvate Carboxylase Flux Quantification vs. [4,5‑¹³C₂]Glucose and [6‑¹³C]Glucose

In human fatty‑liver studies, the plasma fraction of [5,6‑¹³C₂]glucose—reflecting pyruvate carboxylase (PC) flux specifically—was significantly decreased in subjects with fatty liver compared to controls, whereas the combined fraction of [4,5‑¹³C₂]glucose + [6‑¹³C]glucose (reporting PC + pyruvate dehydrogenase [PDH] flux) was not different between groups [1][2]. This demonstrates that the 5,6‑¹³C₂ isotopologue uniquely isolates PC‑mediated anaplerotic flux from the confounding contribution of PDH‑derived labeling that affects other positional isotopomers [1].

Hepatic Metabolism Pyruvate Carboxylase Fatty Liver Disease

High-Impact Application Scenarios Where D-[5,6-13C2]Glucose Delivers Unique Analytical Value


Parallel Glycolytic Pathway Deconvolution (EMP, ED, and Recursive PPP) in Microbial Physiology

In bacteria such as E. coli that can route glucose through EMP, ED, and PPP simultaneously, [5,6‑¹³C₂]Glucose enables a single‑tracer LC‑MS protocol that simultaneously quantifies all three fluxes. The M+2 fraction of 3PG reports EMP + ED throughput, the unlabeled (M+0) 6PG and 3PG fractions report recursive PPP re‑entry, and the ratio of these measurements solves the flux balance without requiring positional MS/MS or a second tracer incubation [1][2]. Procurement of this specific isotopologue eliminates the need to purchase both [1,2‑¹³C₂]Glucose and [U‑¹³C₆]Glucose for parallel experiments.

Hepatic Pyruvate Carboxylase Flux Measurement in Non‑Alcoholic Fatty Liver Disease (NAFLD) Research

In human and rodent NAFLD studies, the plasma [5,6‑¹³C₂]glucose fraction serves as a specific, non‑invasive marker for hepatic PC flux—a metabolic parameter that is altered early in steatosis and cannot be distinguished by [4,5‑¹³C₂]glucose or [6‑¹³C]glucose alone because the latter isotopologues also reflect PDH activity [1]. Selecting the 5,6‑¹³C₂ form is essential for obtaining a clean PC‑specific readout without the confounding contribution of PDH‑derived labeling.

Cancer Cell Redox and NADPH Metabolism via Recursive PPP Detection

Tumor cells frequently up‑regulate the PPP to generate NADPH for antioxidant defense and biosynthesis. The unique ability of [5,6‑¹³C₂]Glucose to generate unlabeled (M+0) 6‑phosphogluconate exclusively through recursive PPP cycling provides a direct, quantitative marker for this therapeutically relevant metabolic adaptation [1][2]. No other commercially available glucose isotopologue offers this unambiguous readout in a single‑tracer format.

Quality Control of Isotopic Purity for Metabolic Flux Analysis Requiring ≥99 atom % ¹³C at Discrete Positions

When used as a metabolic tracer, D‑[5,6‑¹³C₂]Glucose from major suppliers is certified at 99 atom % ¹³C and ≥99% chemical purity (CP grade), with a defined M+2 mass shift and melting point of 150‑152 °C [1][2]. This level of positional isotopic enrichment is essential for flux calculations that assume negligible natural‑abundance background at the labeled positions; substituting a lower‑enrichment batch or a differently labeled isotopologue would introduce systematic errors in isotopomer distribution modeling.

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